REACTION_CXSMILES
|
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[CH3:12][Si:13]([CH3:24])([CH3:23])[C:14]1[O:22][C:21]2[C:16](=[N:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=1>C(Cl)Cl>[CH3:12][Si:13]([CH3:24])([CH3:23])[C:14]1[O:22][C:21]2[C:16](=[N+:17]([O-:9])[CH:18]=[CH:19][CH:20]=2)[CH:15]=1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC2=NC=CC=C2O1)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate (2×100 ml) and saturated brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC2=[N+](C=CC=C2O1)[O-])(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |